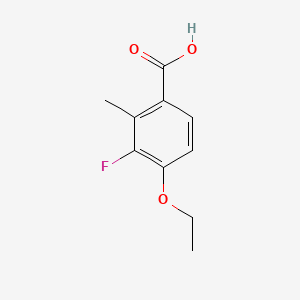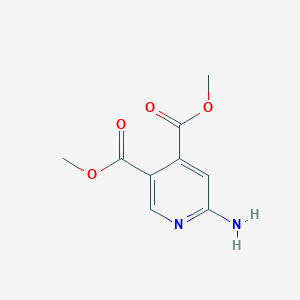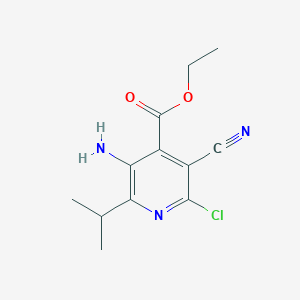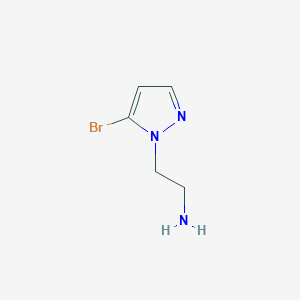
5-Methyl-2,3-diphenyl-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2,3-diphenyl-1-benzofuran is a heterocyclic compound with the molecular formula C21H16O. Benzofuran compounds are widely distributed in nature and have been the subject of extensive research due to their unique structural features and pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,3-diphenyl-1-benzofuran can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis is also employed in the cyclization of aryl acetylenes to form benzofuran derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been reported to enhance the efficiency of the process . This method allows for rapid heating and uniform energy distribution, resulting in shorter reaction times and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2,3-diphenyl-1-benzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Substitution: Electrophilic and nucleophilic substitution reactions are carried out using reagents such as halogens, alkyl halides, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzofuran-2-carboxylic acids, while reduction reactions can produce benzofuran-2-yl alcohols .
Wissenschaftliche Forschungsanwendungen
5-Methyl-2,3-diphenyl-1-benzofuran has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Methyl-2,3-diphenyl-1-benzofuran involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to its biological effects . For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis . The exact molecular targets and pathways involved vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Diphenyl-1-benzofuran: Similar in structure but lacks the methyl group at the 5-position.
5-Methyl-2-phenyl-1-benzofuran: Similar but has only one phenyl group.
2,3-Diphenyl-1-benzothiophene: Contains a sulfur atom instead of oxygen in the heterocyclic ring.
Uniqueness
5-Methyl-2,3-diphenyl-1-benzofuran is unique due to the presence of both methyl and phenyl groups, which contribute to its distinct chemical and biological properties . The combination of these substituents enhances its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
6723-06-4 |
|---|---|
Molekularformel |
C21H16O |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
5-methyl-2,3-diphenyl-1-benzofuran |
InChI |
InChI=1S/C21H16O/c1-15-12-13-19-18(14-15)20(16-8-4-2-5-9-16)21(22-19)17-10-6-3-7-11-17/h2-14H,1H3 |
InChI-Schlüssel |
OAVNXECMXZTFMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6R)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B14020200.png)
![1-[5-Chloro-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one](/img/structure/B14020207.png)
![2,2-Diethoxy-N-((4-methoxybenzo[D][1,3]dioxol-5-YL)methyl)ethan-1-amine](/img/structure/B14020211.png)





![5-Chloro-1,3-dimethyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14020247.png)


![2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14020281.png)
![2-[1-(Aziridin-1-yl)butyl]cyclohexanone](/img/structure/B14020287.png)
